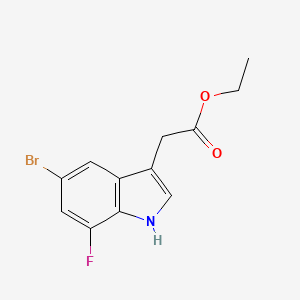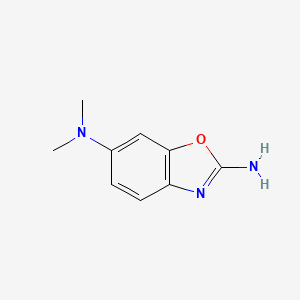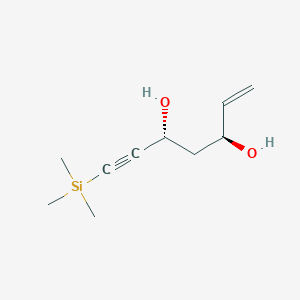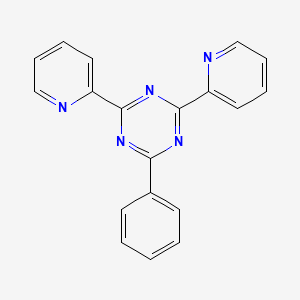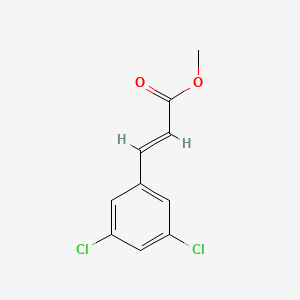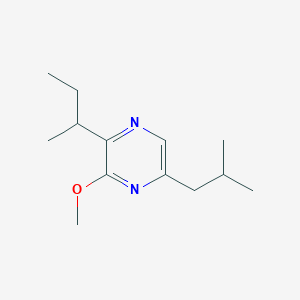
3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives typically involves the cyclization of appropriate precursors. For Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), a possible synthetic route could involve the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of methoxy and alkyl groups: These functional groups can be introduced through alkylation and methylation reactions using appropriate reagents such as alkyl halides and methylating agents.
Industrial Production Methods
Industrial production methods for pyrazine derivatives often involve large-scale chemical reactions under controlled conditions. The specific methods for producing Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) would depend on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Pyrazine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of pyrazines can lead to the formation of dihydropyrazines or tetrahydropyrazines, depending on the reducing agent and conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of pyrazine derivatives typically yields N-oxides, while reduction can produce dihydropyrazines or tetrahydropyrazines.
科学的研究の応用
Pyrazine derivatives, including Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), have various scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used as flavoring agents, fragrances, and intermediates in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pyrazine derivatives can vary depending on their specific structure and functional groups. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific compound and its intended application.
類似化合物との比較
Similar Compounds
Pyrazine: The parent compound of the pyrazine family.
2,3-Dimethylpyrazine: A simple pyrazine derivative with two methyl groups.
2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at different positions.
Uniqueness
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is unique due to the presence of both methoxy and alkyl groups, which can influence its chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to simpler pyrazine derivatives.
特性
分子式 |
C13H22N2O |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
2-butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C13H22N2O/c1-6-10(4)12-13(16-5)15-11(8-14-12)7-9(2)3/h8-10H,6-7H2,1-5H3 |
InChIキー |
IDHPEMYHBNUQMC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC=C(N=C1OC)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
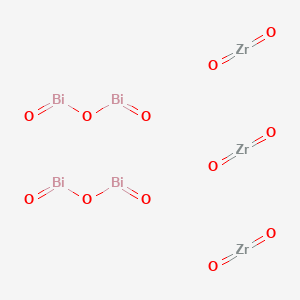

![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124142.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
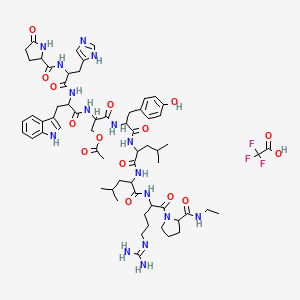

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)
